
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another approach involves the use of trifluoromethylpyridine derivatives, which can be synthesized through various methods including photoredox coupling and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the aminomethyl group may produce primary amines.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate various biochemical pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-(trifluoromethyl)pyridine .
Uniqueness
2-(Aminomethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the aminomethyl and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C7H7F3N2O2 |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-(trifluoromethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)14-6-2-5(13)1-4(3-11)12-6/h1-2H,3,11H2,(H,12,13) |
Clave InChI |
GMHLXMALVZIHIN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)OC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
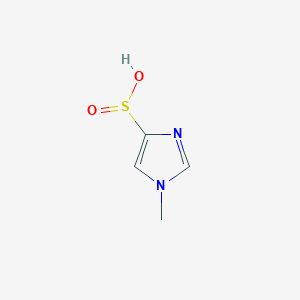
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
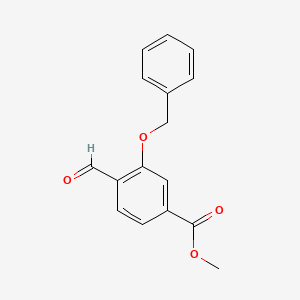
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
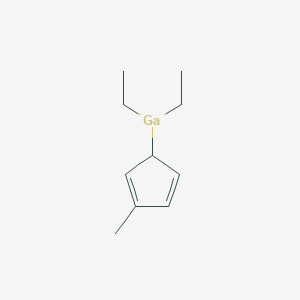
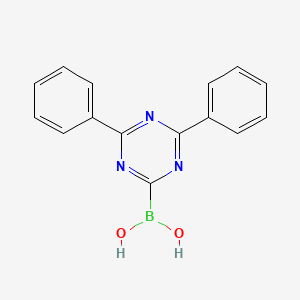
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
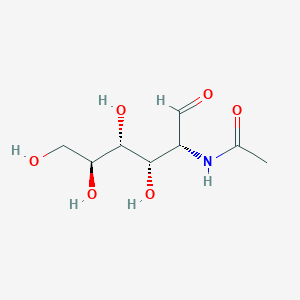
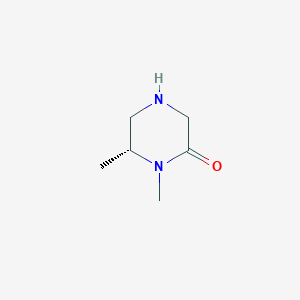
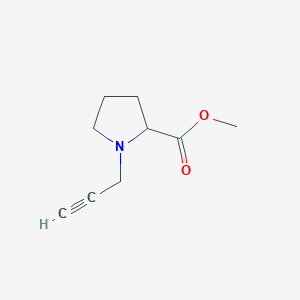
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

